molecular formula C14H15NO2 B3143558 2-Hex-5-enyl-isoindole-1,3-dione CAS No. 52898-33-6

2-Hex-5-enyl-isoindole-1,3-dione

Cat. No. B3143558
Key on ui cas rn: 52898-33-6
M. Wt: 229.27 g/mol
InChI Key: IORZJOJSTUVEQE-UHFFFAOYSA-N
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Patent
US04544748

Procedure details

A suspension of 39 g of potassium phthalimide in 150 ml of N,N-dimethylacetamide was treated at 20° C. while stirring with 27 ml of 6-bromo-1-hexene. After 4 hours, the mixture was poured into 300 ml of ice-water, extracted with ether, the organic phase was washed with 10% sodium chloride solution, dried, filtered and concentrated to dryness. There were obtained 45 g (100%) of 6-phthalimido-1-hexene, m.p. 17°-20° C.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].Br[CH2:14][CH2:15][CH2:16][CH2:17][CH:18]=[CH2:19]>CN(C)C(=O)C>[C:1]1(=[O:11])[N:5]([CH2:19][CH2:18][CH2:17][CH2:16][CH:15]=[CH2:14])[C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12 |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
BrCCCCC=C
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated at 20° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the organic phase was washed with 10% sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(C=2C(C(N1CCCCC=C)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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